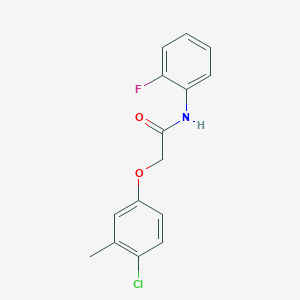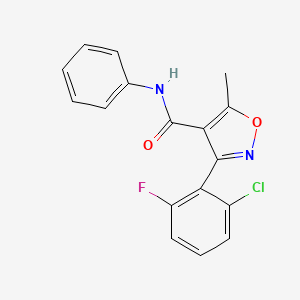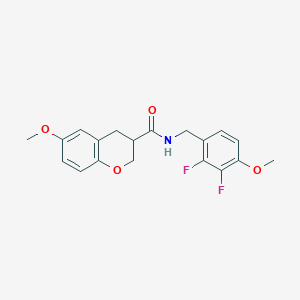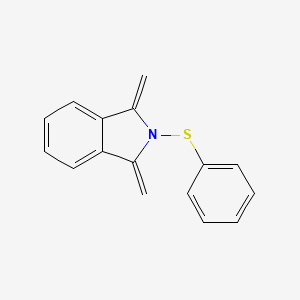![molecular formula C15H24N4O B5531235 (3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5531235.png)
(3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
- This compound is part of a larger family of chemical compounds that have been extensively studied for their unique chemical structures and potential applications. Research papers often focus on the synthesis and structural analysis of these compounds due to their relevance in various fields.
Synthesis Analysis
- Diastereoselective Synthesis : A study by Carson and Kerr (2005) describes the diastereoselective synthesis of pyrrolidines, which are key components in compounds like the one , using a catalytic reaction involving Yb(OTf)3 (Carson & Kerr, 2005).
- Practical Large-Scale Synthesis : Another approach for synthesizing related pyrrolidin-3-ol compounds is discussed by Kotian et al. (2005), highlighting a large-scale synthesis method without using chromatography (Kotian et al., 2005).
Molecular Structure Analysis
- Crystal Structure and Hirshfeld Surface Analysis : The molecular structure of related compounds has been studied using X-ray diffraction and Hirshfeld surface analysis, as detailed in research by Joekar et al. (2023), which focuses on understanding the supramolecular characteristics and hydrogen bonding (Joekar et al., 2023).
Chemical Reactions and Properties
- Stereospecific Synthesis : Oliveira Udry et al. (2014) describe the stereospecific synthesis of pyrrolidines with varied configurations, which is crucial for understanding the chemical reactions and properties of such compounds (Oliveira Udry et al., 2014).
- Bicyclization Approaches : Tu et al. (2014) discuss a novel bicyclization strategy for the synthesis of multicyclic derivatives, which is relevant for the chemical reactions of pyrazolo compounds (Tu et al., 2014).
Physical Properties Analysis
- Thermal Studies and Structural Analysis : Moreno-Suárez et al. (2023) conducted thermal studies and X-ray crystallographic analyses on related pyrazole derivatives to gain a comprehensive understanding of their molecular structure and physical properties (Moreno-Suárez et al., 2023).
Chemical Properties Analysis
- Ligand-Receptor Interactions : Dionne et al. (1986) explored the chemical properties such as ligand-receptor interactions of pyrrolo and pyrido analogues, which can provide insights into the chemical properties of related compounds (Dionne et al., 1986).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-9-12(10(2)18-17-9)5-6-15(20)19-7-13(11-3-4-11)14(16)8-19/h11,13-14H,3-8,16H2,1-2H3,(H,17,18)/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDCQWRWAUHACB-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CC(C(C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2C[C@@H]([C@H](C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-hydroxy-9-phenyl-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5531168.png)

![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrazine](/img/structure/B5531174.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5531177.png)
![2-[(4-chlorophenoxy)methyl]-3-[(3,4-dimethoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5531180.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperidine](/img/structure/B5531182.png)
![8-fluoro-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-2-quinolinecarboxamide](/img/structure/B5531186.png)
![N'-(1-methylethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5531195.png)


![4-(acetylamino)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5531208.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5531228.png)